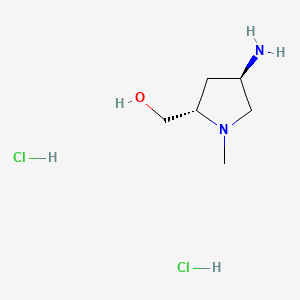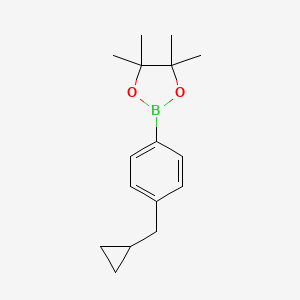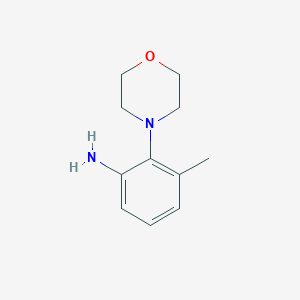
3-Methyl-2-morpholinoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(morpholin-4-yl)aniline is an organic compound that features a morpholine ring attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(morpholin-4-yl)aniline typically involves the reaction of 3-methyl-2-nitroaniline with morpholine under specific conditions. The nitro group is first reduced to an amine, followed by nucleophilic substitution with morpholine. This process can be carried out using various reducing agents and catalysts to optimize yield and purity .
Industrial Production Methods
Industrial production of 3-methyl-2-(morpholin-4-yl)aniline may involve large-scale batch or continuous flow processes. These methods often utilize high-pressure reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(morpholin-4-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the aniline or morpholine moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce alkyl, acyl, or halogen groups .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(morpholin-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-methyl-2-(morpholin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-dimethylaniline
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
Uniqueness
3-Methyl-2-(morpholin-4-yl)aniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
3-methyl-2-morpholin-4-ylaniline |
InChI |
InChI=1S/C11H16N2O/c1-9-3-2-4-10(12)11(9)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3 |
InChI-Schlüssel |
CIRFKYGQEXNBBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B15297872.png)
![2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dionehydrochloride](/img/structure/B15297881.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15297887.png)
![Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15297893.png)
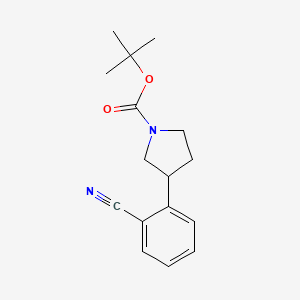
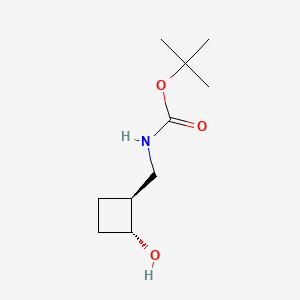
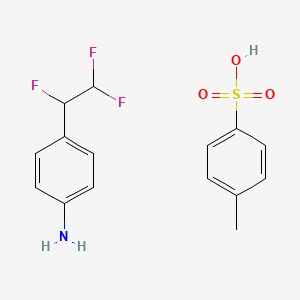


![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)
![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)
